molecular formula C9H10ClNO2 B172696 (4-Chloro-benzylamino)-acetic acid CAS No. 114479-33-3

(4-Chloro-benzylamino)-acetic acid

Cat. No. B172696
M. Wt: 199.63 g/mol
InChI Key: AEUCLXJGFMJQMP-UHFFFAOYSA-N
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Description

“(4-Chloro-benzylamino)-acetic acid” is a chemical compound that is not widely documented. However, it appears to be related to other compounds such as 4-chlorobenzoic acid1 and benzylamines2. 4-chlorobenzoic acid has a molecular weight of 156.566 and a formula of C7H5ClO21. Benzylamines are known for their stability and are often used in organic synthesis2.



Synthesis Analysis

The synthesis of “(4-Chloro-benzylamino)-acetic acid” is not explicitly documented. However, related compounds such as 4-chlorobenzoic acid can be prepared by the oxidation of benzyl chloride in the presence of alkaline KMnO43. Benzylamines can be synthesized through various methods, including N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology2.



Molecular Structure Analysis

The molecular structure of “(4-Chloro-benzylamino)-acetic acid” is not directly available. However, the related compound 4-chlorobenzoic acid has a molecular weight of 156.566 and a formula of C7H5ClO21.



Chemical Reactions Analysis

The specific chemical reactions involving “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, benzylamines are known to undergo various reactions, including N-monoalkylation of amides with alcohols via hydrogen transfer2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, related compounds such as 4-chlorobenzoic acid have been studied1.


Scientific Research Applications

Cyclization and Structural Studies

(4-Chloro-benzylamino)-acetic acid has been explored in the context of chemical cyclization. For instance, the cyclization of β-(2-carboxy-5-chlorophenylamino)propionic acid in acetic anhydride forms compounds like 4-chloro-2-(2,4-dioxopiperidino)benzoic acid, which have been studied for their structural properties using spectroscopic methods (Bekhli, Peresleni, & Turchin, 1970).

Photolytic Transformation Studies

The compound has been included in studies examining the photolytic transformation of related chemicals. For example, the transformation of diclofenac and its derivatives in aqueous solutions under UV irradiation has been studied, identifying transformation products and their pathways (Eriksson, Svanfelt, & Kronberg, 2010).

Corrosion Inhibition Research

Significantly, a glycine derivative of (4-Chloro-benzylamino)-acetic acid has been used in studies related to corrosion inhibition. This derivative has been effective in controlling mild steel corrosion in acidic solutions, as explored through various electrochemical methods (Amin & Ibrahim, 2011).

Synthesis and Reaction Studies

The compound has also been involved in studies focusing on the synthesis of various heterocyclic derivatives. For instance, treatment of specific pyrimidines with dilute acetic acid yielded different amino-acrylonitrile derivatives, indicating potential applications in organic synthesis (Clark, Curphey, & Southon, 1974).

Environmental Impact Studies

The environmental impact of related compounds has been a topic of research, such as studying the toxic effect of herbicidal ionic liquids on biogas-producing microbial communities. This includes understanding the influence of various compounds on the efficiency of biogas production and microbial biodiversity (Czarny et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the sensitive and selective determination of compounds structurally related to (4-Chloro-benzylamino)-acetic acid in complex matrices, such as using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography (Omidi et al., 2014).

Safety And Hazards

The safety and hazards of “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, related compounds such as 4-chlorobenzylamine are known to be harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and respiratory irritation4.


Future Directions

The future directions of research on “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, related compounds such as acridines are being extensively researched as potential anti-cancer drugs5.


Please note that the information provided is based on the closest related compounds due to the lack of specific information on “(4-Chloro-benzylamino)-acetic acid”. For more accurate information, further research and experimentation would be required.


properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUCLXJGFMJQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328767
Record name N-[(4-Chlorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-benzylamino)-acetic acid

CAS RN

114479-33-3
Record name N-[(4-Chlorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Pizzonero, S Dupont, M Babel… - Journal of medicinal …, 2014 - ACS Publications
FFA2, also called GPR43, is a G-protein coupled receptor for short chain fatty acids which is involved in the mediation of inflammatory responses. A class of azetidines was developed …
Number of citations: 93 pubs.acs.org

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